HT-2 Toxin 3-Glucuronide

Description

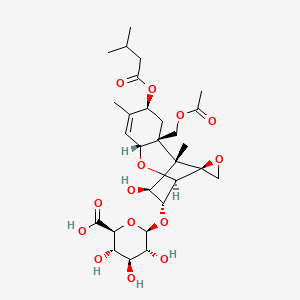

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(1S,2R,4S,7R,9R,10R,11S,12S)-2-(acetyloxymethyl)-11-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O14/c1-11(2)6-16(30)39-14-8-27(9-37-13(4)29)15(7-12(14)3)40-23-21(22(34)26(27,5)28(23)10-38-28)42-25-19(33)17(31)18(32)20(41-25)24(35)36/h7,11,14-15,17-23,25,31-34H,6,8-10H2,1-5H3,(H,35,36)/t14-,15+,17-,18-,19+,20-,21+,22+,23+,25-,26+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCGZVWSCBGTFJ-CHSZPMLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601022003 | |

| Record name | HT-2 toxin-3-glucuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100690-35-5 | |

| Record name | HT-2 toxin-3-glucuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Biotransformation Studies of Ht 2 Toxin 3 Glucuronide

Glucuronidation as a Primary Phase II Metabolic Reaction

Glucuronidation is a major Phase II metabolic reaction that conjugates lipophilic compounds with glucuronic acid, increasing their water solubility and facilitating their excretion from the body. geneticlifehacks.commdpi.com In the context of HT-2 toxin metabolism, this process is paramount.

Enzymatic Catalysis and the Role of UDP-Glucuronosyltransferases (UGTs)

The conjugation of glucuronic acid to xenobiotics is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.gov These membrane-bound enzymes, primarily located in the liver, utilize UDP-α-D-glucuronic acid as a high-energy donor to transfer the glucuronic acid moiety to a substrate. nih.gov The reaction is a bi-substrate process that follows a second-order nucleophilic substitution (SN2)-like mechanism. nih.gov

UGTs are crucial for the detoxification of various mycotoxins, including trichothecenes like T-2 and HT-2 toxin. nih.govresearchgate.net The activity of different UGT isoforms can vary between species, leading to different metabolic profiles. europa.eu For instance, in humans, certain UGT isoforms exhibit a high specificity for the C-3 position of the HT-2 toxin. In vitro studies using human liver microsomes have demonstrated that UGT enzymes are responsible for the formation of HT-2 toxin 3-glucuronide. mdpi.com

Specificity of Glucuronide Conjugation Sites on the HT-2 Toxin Structure

The HT-2 toxin molecule possesses multiple hydroxyl groups that can potentially undergo glucuronidation. However, research indicates a significant degree of specificity in this conjugation process. In humans, the primary site of glucuronidation on the HT-2 toxin is the hydroxyl group at the C-3 position. rivm.nl

Studies using human liver microsomes have shown that this compound is the predominant glucuronide isomer formed. acs.org In one in vitro study, approximately 51% of HT-2 toxin was converted to its glucuronide form, with the 3-glucuronide being the major product. This highlights the selectivity of human UGT enzymes for the C-3 hydroxyl group. While HT-2 toxin 4-glucuronide can also be formed, it is generally a minor metabolite in humans compared to the 3-glucuronide isomer. rivm.nlmdpi.com The specific UGT isoforms involved in the formation of this compound in humans have not been fully elucidated but are a subject of ongoing research.

Precursor Mycotoxin Metabolism Leading to this compound Formation

The formation of this compound is a multi-step process that begins with the metabolism of its precursor, the T-2 toxin.

Deacetylation of T-2 Toxin to HT-2 Toxin as an Initial Biotransformation Step

The initial and rapid biotransformation step in the metabolism of T-2 toxin is the deacetylation at the C-4 position to form HT-2 toxin. europa.eunih.govfood.gov.uk This reaction is catalyzed by non-specific carboxylesterases found in various tissues, with the liver being a primary site. europa.eu This hydrolysis of the acetyl group is a crucial Phase I metabolic reaction that precedes the subsequent Phase II conjugation. europa.eufood.gov.ukfood.gov.uk The conversion of T-2 toxin to HT-2 toxin is a well-established pathway observed across different animal species. nih.govmdpi.com

Role of Intermediary Phase I Metabolites in Conjugation

Following the deacetylation of T-2 toxin to HT-2 toxin, further Phase I metabolic reactions can occur, leading to a variety of intermediary metabolites. These reactions primarily involve hydroxylation and further hydrolysis. europa.eumdpi.comnih.gov For instance, HT-2 toxin can be hydroxylated to form 3'-hydroxy-HT-2 toxin. europa.eunih.gov These Phase I metabolites, along with HT-2 toxin itself, serve as substrates for Phase II conjugation reactions, most notably glucuronidation. europa.eunih.govfood.gov.uk The presence of hydroxyl groups on these intermediary metabolites provides the necessary sites for UGTs to catalyze the attachment of glucuronic acid, leading to the formation of various glucuronide conjugates, including the prominent this compound. europa.eumdpi.com

In Vitro Metabolic Investigations of this compound Formation

In vitro studies have been instrumental in elucidating the metabolic pathways of T-2 and HT-2 toxins. The use of liver microsomes from various species, including humans, has allowed for detailed investigations into the formation of this compound. mdpi.com

These studies have confirmed that the liver is the primary site for the glucuronidation of HT-2 toxin. europa.eu By incubating HT-2 toxin with human liver microsomes in the presence of UDP-glucuronic acid, researchers have been able to identify and quantify the resulting metabolites. mdpi.com

Table 1: In Vitro Metabolism of HT-2 Toxin in Human Liver Microsomes

Table 2: Precursor Metabolism Leading to this compound

These in vitro models have not only confirmed the structural identity of this compound but have also provided quantitative data on its formation, underscoring its importance as a major detoxification product of HT-2 toxin in humans.

Application of Human Liver Microsome Model Systems in Glucuronidation Research

Human liver microsomes are a cornerstone in the in vitro investigation of drug and toxin metabolism because they contain a rich assortment of enzymes involved in both phase I and phase II biotransformation. mdpi.com These model systems allow for the controlled study of metabolic pathways under conditions that mimic the human liver. For HT-2 toxin, human liver microsomes have been instrumental in elucidating the specifics of its glucuronidation.

Research using human liver microsomes has demonstrated that glucuronidation is a significant metabolic route for the HT-2 toxin. In these in vitro systems, a substantial portion of the parent toxin is converted to its glucuronide conjugates. Specifically, studies have shown that human liver microsomes predominantly form the this compound isomer, indicating a high degree of selectivity by the UDP-glucuronosyltransferase (UGT) enzymes for the C-3 position of the toxin. One study highlighted that approximately 51% of the HT-2 toxin was converted to its glucuronide form during phase II metabolism in human liver microsomes.

The enzymatic synthesis of this compound can be achieved using these microsomal systems, which facilitates the production of this metabolite for use as an analytical standard in toxicological and food safety research. This is crucial for accurately assessing human and animal exposure to HT-2 toxin through the analysis of biological samples like urine.

Interactive Data Table: Glucuronidation of HT-2 Toxin in Human Liver Microsomes

| Parameter | Finding | Reference |

| Primary Metabolite | This compound | |

| Metabolic Pathway | Phase II Glucuronidation | mdpi.com |

| Enzymes Involved | UDP-glucuronosyltransferases (UGTs) | |

| Conversion Rate | ~51% of HT-2 toxin converted to glucuronide form | |

| Significance | Detoxification, Biomarker for exposure assessment |

Analysis of Species-Specific Metabolic Differences in Glucuronide Formation Profiles

The metabolic fate of HT-2 toxin, particularly its glucuronidation, exhibits significant variation across different species. These species-specific differences are crucial to consider when extrapolating toxicological data from animal models to humans. mdpi.com Studies comparing the glucuronidation of T-2 toxin and HT-2 toxin in liver microsomes from rats, mice, pigs, and humans have revealed distinct patterns. researchgate.netresearchgate.net

While humans and pigs show a preference for glucuronidation, rats predominantly metabolize HT-2 toxin through hydroxylation to 3'-OH-HT-2. In rats, this compound is a minor metabolite, accounting for less than 10% of the total metabolites. Conversely, in humans, it constitutes over 50% of the detected metabolites in plasma following exposure. Pigs also favor glucuronidation, with HT-2-3-glucuronide and HT-2-4-glucuronide being identified in the urine of pigs orally administered T-2 toxin. rivm.nl

The formation of different glucuronide isomers, such as this compound and the more recently identified HT-2 toxin 4-glucuronide, also varies between species. researchgate.netresearchgate.net The enzymatic synthesis and analysis of these metabolites using liver microsomes from different species have highlighted these inter-individual and inter-species differences in metabolic capacity. mdpi.com

Interactive Data Table: Species-Specific Glucuronidation of HT-2 Toxin

| Species | Primary Metabolic Pathway | Major Glucuronide Metabolites | Reference |

| Human | Glucuronidation | This compound (>50% of plasma metabolites) | acs.orgnih.gov |

| Pig | Glucuronidation | HT-2-3-glucuronide, HT-2-4-glucuronide | rivm.nl |

| Rat | Hydroxylation | 3'-OH-HT-2 (major), this compound (<10% of total metabolites) | nih.gov |

| Mouse | Glucuronidation | HT-2-3-glucuronide, HT-2-4-glucuronide | researchgate.netresearchgate.net |

Utilization of Cell Culture Models for Metabolic Profiling and metabolite Identification

Cell culture models, particularly those of human origin, provide a valuable in vitro system for studying the metabolic fate and cytotoxicity of mycotoxins like the T-2 toxin. acs.org Cell lines such as the human colon carcinoma cells (HT-29) and primary human renal proximal tubule epithelial cells (RPTEC) have been used to analyze the metabolism of T-2 toxin. acs.org

In these models, T-2 toxin is rapidly metabolized into various compounds. acs.org Studies using HT-29 cells have shown that HT-2 toxin is the main metabolite, with up to 77% of the initial T-2 toxin being converted to HT-2 toxin after 24 hours. acs.org In addition to HT-2 toxin, other metabolites identified in HT-29 cells after 48 hours include neosolaniol, T-2 triol, 3′-hydroxy-T-2 toxin, 4-deacetylneosolaniol, T-2 toxin glucuronide, and HT-2 toxin glucuronide. acs.org RPTEC cells show a similar metabolic pattern, although T-2 triol was not detected. acs.org

These cell culture studies demonstrate that both phase I reactions (like hydrolysis to HT-2 toxin) and phase II reactions (like glucuronidation) occur. acs.orgnih.gov The identification of HT-2 toxin glucuronide in these cell models corresponds with findings from liver microsome studies and confirms the importance of this conjugation pathway. acs.org The use of advanced analytical techniques like high-performance liquid chromatography coupled with Fourier transformation mass spectrometry (HPLC-FTMS) is essential for the identification and quantification of these metabolites in cell culture media. acs.org

In Vivo Toxicokinetic Research Pertaining to this compound

In vivo studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics, including HT-2 toxin and its metabolites.

Absorption, Distribution, Metabolism, and Excretion (ADME) Aspects in Animal Models

The toxicokinetics of HT-2 toxin show that it is rapidly absorbed after oral administration in most animal species and distributed throughout the body without significant accumulation in any specific organ. bionte.com As a lipophilic toxin, it can be absorbed through the gastrointestinal tract and respiratory mucosa. bionte.com The liver is the primary site for its metabolism and elimination. researchgate.net

The primary metabolic pathway for T-2 toxin across species is its rapid deacetylation at the C-4 position to form HT-2 toxin. bionte.comnih.gov Further metabolism involves hydrolysis, oxidation, de-epoxidation, and glucuronide conjugation. nih.gov

In rats, following intravenous administration, HT-2 toxin, its hydroxylated metabolite 3′-OH HT-2, and its glucuronide derivative, this compound, were observed in plasma, with the glucuronide conjugate being the predominant metabolite. acs.orgnih.gov However, after oral administration to rats, the parent HT-2 toxin was not detected in plasma, while its hydroxylated metabolite, 3′-OH HT-2, was identified. acs.orgnih.gov

In pigs, after intravenous administration of T-2 toxin, it was estimated that around 63% of the metabolite residues in the urine were glucuronide conjugates. rivm.nl The major metabolite identified was conjugated 3'-OH-HT2, followed by conjugated HT-2 toxin. rivm.nl

Interactive Data Table: ADME of HT-2 Toxin in Animal Models

| Animal Model | Administration Route | Key Plasma Metabolites | Primary Excretion Route | Reference |

| Rat | Intravenous | HT-2 toxin, 3′-OH HT-2, this compound (predominant) | Urine, Feces | acs.orgnih.govugent.be |

| Rat | Oral | 3′-OH HT-2 (HT-2 toxin not detected) | Urine, Feces | acs.orgnih.gov |

| Pig | Intravenous (T-2 toxin) | Conjugated 3'-OH-HT2, Conjugated HT-2 toxin | Urine | rivm.nl |

| Chicken | Oral (T-2 toxin) | Low bioavailability of T-2 toxin | Feces | rivm.nl |

Excretion Dynamics and Elimination Characteristics in Biological Systems

The excretion of HT-2 toxin and its metabolites occurs relatively rapidly. In pigs administered T-2 toxin intravenously, 20% and 40% of the total dose was recovered in the urine within 4 hours in two separate animals. rivm.nl Studies have shown that biotransformation reactions are swift, with metabolites being detectable as early as 6 hours after treatment.

In a human study, after applying a deconjugation step to urine samples, total HT-2 (representing HT-2 and its glucuronides) was detected in almost all samples. nih.gov A statistical model estimated that the time in which 97.5% of ingested T-2 and HT-2 was excreted as total HT-2 was 14.3 hours, with an elimination half-life of 4.0 hours. nih.gov This indicates that approximately 18.4% of the ingested dose can be traced in the urine within 24 hours. nih.gov The presence of glucuronide conjugates like this compound in urine serves as a crucial biomarker for assessing exposure to T-2 and HT-2 toxins.

Deconjugation and Reversibility of Glucuronide Formation

The formation of glucuronide conjugates is generally considered a detoxification pathway. However, the process can be reversible. The glucuronide moiety of this compound can be hydrolyzed, reverting the compound back to the parent HT-2 toxin. This deconjugation can occur under acidic conditions or, more significantly, through enzymatic hydrolysis by β-glucuronidases.

β-glucuronidases are present in various tissues and are also produced by the microflora of the human colon. semanticscholar.org This means that glucuronide metabolites excreted into the intestine via bile can be hydrolyzed back to their more toxic parent compounds, which can then be reabsorbed. acs.org This process, known as enterohepatic circulation, can prolong the presence and toxicity of the compound in the body.

The efficiency of this hydrolysis can depend on the specific β-glucuronidase enzyme. Studies have compared the hydrolysis efficiencies of T-2 and HT-2 toxin glucuronides using β-glucuronidases from different sources, such as Helix pomatia, bovine liver, and Escherichia coli, revealing varying degrees of effectiveness. researchgate.net The potential for deconjugation highlights the toxicological relevance of "masked" mycotoxins, as the release of the parent toxin in the gut could lead to an underestimation of the total toxic load based solely on measurements of the parent compound in food. acs.org

Enzymatic Hydrolysis of this compound by β-Glucuronidase

Glucuronidation represents a critical Phase II metabolic pathway for the detoxification of HT-2 toxin in mammals. This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes primarily in the liver, involves the conjugation of glucuronic acid to the hydroxyl group at the C-3 position of the HT-2 toxin, forming the more water-soluble metabolite, this compound. mdpi.com This transformation facilitates the excretion of the toxin from the body.

In the context of analytical chemistry and toxicology, the reverse reaction, enzymatic hydrolysis, is a crucial step. mdpi.com This process utilizes β-glucuronidase enzymes to cleave the glucuronide conjugate, releasing the parent aglycone (HT-2 toxin). mdpi.cominchem.org This deconjugation is essential for biomonitoring studies because it allows for the quantification of the total amount of a mycotoxin that the organism has been exposed to. mdpi.comresearchgate.net Without this hydrolysis step, analyses would only detect the "free" or unconjugated toxin, leading to a significant underestimation of the true exposure level, as a large portion is often present in its conjugated form in biological matrices like urine and plasma. mdpi.comeuropa.eurivm.nl

β-Glucuronidase enzymes used for this purpose are sourced from various organisms, including Helix pomatia (Roman snail) and recombinant Escherichia coli. sigmaaldrich.com The choice of enzyme can be critical, as efficiency can be affected by the source and specific experimental conditions. mdpi.com For instance, enzymes from Helix pomatia often contain sulfatase activity as well, which may or may not be desired depending on the analytical goal. sigmaaldrich.com Recombinant enzymes, on the other hand, can offer higher purity and specificity. mdpi.com The hydrolysis reaction is typically performed by incubating the biological sample (e.g., urine) with the enzyme under optimized pH and temperature conditions, such as pH 5.0 and 37°C, before proceeding with extraction and analysis by methods like liquid chromatography-mass spectrometry (LC-MS). researchgate.netsigmaaldrich.com

Table 1: Research Findings on the Glucuronidation of HT-2 Toxin

| Species/System | Metabolite(s) Formed | Key Research Finding | Citation |

|---|---|---|---|

| Human | HT-2-3-glucuronide | In vitro studies with human liver microsomes showed approximately 51% of HT-2 was converted to its glucuronide form during Phase II metabolism. HT-2-3-glucuronide was identified as the major metabolite. | rivm.nl |

| Pig | Glucuronide conjugates of T-2/HT-2 metabolites | In pigs administered T-2 toxin, it was estimated that 63% of total metabolites in urine and 77% in bile were glucuronic acid conjugates. HT-2-3-glucuronide and HT-2-4-glucuronide were identified in urine. | europa.eurivm.nl |

| Rat | Glucuronide-conjugated HT-2 toxin | In isolated, perfused rat livers, glucuronide-conjugated HT-2 toxin was the main metabolite recovered from bile. | inchem.org |

| Mouse | HT-2-3-glucuronide, HT-2-4-glucuronide | Studies using liver microsomes have demonstrated the formation of glucuronide conjugates of HT-2 toxin. | mdpi.commdpi.com |

Implications for Overall Mycotoxin Exposure Assessment and Bioavailability

To obtain a comprehensive and accurate picture of exposure, it is imperative to account for these "masked" or modified metabolites. rivm.nlnih.gov This is typically achieved by treating biological samples with β-glucuronidase to hydrolyze the conjugates back to their parent forms (e.g., HT-2 toxin) prior to analysis. mdpi.comresearchgate.net This total-toxin approach provides a more reliable basis for risk assessment, as it reflects the complete metabolic burden on the organism. rivm.nlwur.nl The presence of this compound itself serves as a direct and crucial biomarker of exposure to its parent compounds.

Regarding bioavailability, the conversion to this compound significantly alters the physicochemical properties of the mycotoxin. The addition of the glucuronic acid moiety increases the molecule's water solubility, which facilitates its transport in the blood and subsequent excretion via urine and bile, thereby reducing its ability to penetrate cell membranes and exert toxicity. However, the process of enterohepatic recirculation can complicate this detoxification pathway. Glucuronide conjugates excreted into the intestine via bile can be hydrolyzed by β-glucuronidases produced by gut microbiota. ucc.ie This cleavage releases the more toxic, lipophilic aglycone (HT-2 toxin), which can then be reabsorbed into circulation, potentially prolonging its presence and toxic effects in the body. ucc.ie Therefore, understanding the dynamics of both glucuronidation and deconjugation is essential for a complete evaluation of mycotoxin bioavailability and risk.

Analytical Methodologies for the Detection and Characterization of Ht 2 Toxin 3 Glucuronide

Advanced Chromatographic Techniques Coupled with Mass Spectrometry

Advanced chromatographic techniques coupled with mass spectrometry are the cornerstone for the analysis of HT-2 toxin 3-glucuronide. These methods offer the necessary selectivity and sensitivity for accurate quantification and structural elucidation.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the direct quantification of this compound in various biological samples. This technique is favored because it avoids the need for enzymatic hydrolysis of the glucuronide, a step that can introduce variability due to incomplete cleavage. The direct measurement of the intact glucuronide conjugate enhances the accuracy of exposure assessments.

In multi-mycotoxin methods, LC-MS/MS allows for the simultaneous determination of HT-2 toxin, its parent compound T-2 toxin, and their metabolites, including this compound. researchgate.netanses.fr For instance, a validated "dilute and shoot" LC-MS/MS method has been used to evaluate 23 urinary biomarkers, including HT-2 toxin and its glucuronide metabolite. d-nb.inforesearchgate.net The optimization of MS/MS parameters, such as monitoring specific ion transitions, is crucial for achieving high sensitivity and specificity. For HT-2 toxin, ammonium (B1175870) adducts are often preferred in the ionization source due to reduced matrix interferences. anses.fr

The use of isotopically labeled internal standards, such as ¹³C-labeled HT-2 toxin, is a common practice to correct for matrix effects and variations during sample preparation and analysis, ensuring precise quantification. nih.gov Calibration curves should ideally include both the parent toxin and its glucuronide to ensure accurate measurement. The limits of quantification (LOQs) for HT-2 toxin in LC-MS/MS methods can be as low as the sub-ng/mL range, depending on the sample matrix and preparation method. mdpi.comresearchgate.net

Table 1: LC-MS/MS Parameters for HT-2 Toxin Analysis

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | d-nb.info |

| Precursor Ion (Ammonium Adduct) | m/z 442.2 | anses.frmdpi.com |

| Product Ions for Quantification | m/z 215.0, 263.1 | researchgate.net |

| Internal Standard | ¹³C-labeled HT-2 toxin | nih.gov |

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is a powerful tool for the annotation of known metabolites and the discovery of novel biotransformation products of HT-2 toxin. acs.orgnih.govacs.org This technique provides high mass accuracy, typically with a mass error of less than 5 ppm, which allows for the confident determination of elemental compositions of metabolites. mdpi.com

Untargeted metabolomics studies utilizing stable isotopic labeling (SIL) in conjunction with LC-HRMS have been instrumental in elucidating the metabolic fate of HT-2 toxin in various organisms, including plants like wheat and oats. acs.orgnih.govnih.gov In these studies, a mixture of labeled (e.g., ¹³C) and unlabeled toxin is introduced to the biological system. The subsequent analysis by LC-HRMS allows for the specific detection of toxin-derived metabolites by looking for characteristic isotopic patterns. acs.orgnih.gov This approach has led to the putative identification of numerous HT-2 toxin metabolites, including various glucosides, and conjugates with malonyl and feruloyl groups. acs.orgnih.govnih.gov

LC-HRMS/MS, which combines high-resolution precursor ion selection with fragmentation, provides further structural information for metabolite annotation. acs.orgnih.gov By comparing the fragmentation patterns of suspected metabolites with those of known standards or by interpreting the fragmentation of the labeled and unlabeled forms, researchers can confirm the identity of biotransformation products. acs.orgnih.govnih.govmdpi.com For example, the structure of novel oat-derived HT-2 metabolites was elucidated by comparing the LC-HRMS/MS spectra of native and ¹³C-labeled compounds. nih.govmdpi.com

While LC-MS based methods are more common for the analysis of HT-2 toxin and its glucuronide, gas chromatography-mass spectrometry (GC-MS) can be employed in specialized analyses, particularly when extremely low limits of quantification are required. researchgate.net However, a significant drawback of GC-MS for this type of analysis is the need for derivatization. researchgate.netresearchgate.net

Trichothecenes like HT-2 toxin and its metabolites are not sufficiently volatile for direct GC analysis. Therefore, they must be chemically modified to increase their volatility. researchgate.neteuropa.eu This is typically achieved through silylation, using reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA). europa.eu The derivatized analytes can then be separated by gas chromatography and detected by mass spectrometry. europa.eu

GC-MS has been successfully used for the structural characterization of trichothecene (B1219388) degradation products. For example, after derivatization, GC-MS was suitable for characterizing metabolites from the microbial degradation of type A trichothecenes. nih.gov Despite its potential for high sensitivity, the derivatization step adds complexity to the analytical workflow and can be a source of variability. asm.org

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Metabolite Annotation and Untargeted Studies

Considerations for Sample Preparation and Matrix Effects in Analysis

The accuracy and reliability of analytical methods for this compound are heavily dependent on effective sample preparation and the mitigation of matrix effects.

The analysis of this compound is often performed in complex biological matrices such as urine, blood, milk, and plant tissues. nih.govnih.govacs.org These matrices contain numerous endogenous compounds that can interfere with the analysis. Therefore, robust extraction and clean-up procedures are essential.

Common extraction solvents for mycotoxins from solid samples like cereals include mixtures of acetonitrile (B52724) and water or methanol (B129727) and water. europa.eur-biopharm.com For liquid samples like urine or milk, a "dilute and shoot" approach, where the sample is simply diluted before injection, can be used for rapid screening, though it may be less sensitive. d-nb.infonih.gov

To remove interfering compounds and concentrate the analytes, various clean-up techniques are employed. These include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. nih.gov

Solid-Phase Extraction (SPE): This is a widely used method where the sample extract is passed through a cartridge containing a solid adsorbent that retains either the analytes of interest or the interfering compounds. nih.gov

Immunoaffinity Columns (IAC): These columns contain monoclonal antibodies that are highly specific for the target mycotoxins, providing a very effective clean-up by selectively binding the toxins. nih.govr-biopharm.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide residue analysis, has been adapted for mycotoxins and involves an extraction with an organic solvent followed by a dispersive SPE clean-up. acs.org

In a study on pig urine, LLE was compared with IAC and SPE, with LLE being the chosen method for the final protocol. nih.gov For human breast milk, a QuEChERS protocol combined with a freeze-out step was found to be effective. acs.org

Matrix effects, which manifest as signal suppression or enhancement in the mass spectrometer's ion source, are a significant challenge in LC-MS analysis, particularly with electrospray ionization (ESI). researchgate.net These effects can lead to inaccurate quantification if not properly addressed.

Several strategies are employed to mitigate matrix effects:

Effective Sample Clean-up: As discussed in the previous section, thorough removal of matrix components is the first line of defense against matrix effects. researchgate.net

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the standards and samples experience similar matrix effects. researchgate.net

Use of Internal Standards: The addition of a known amount of an internal standard to both the calibration standards and the samples is a highly effective way to compensate for matrix effects. Ideally, a stable isotope-labeled (SIL) internal standard of the analyte of interest is used, as it has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way. nih.gov

Chromatographic Separation: Optimizing the liquid chromatography method to separate the analytes from co-eluting matrix components can also reduce signal suppression or enhancement.

In the analysis of mycotoxins in animal feed, the use of ¹³C-isotopologues as internal standards was crucial for accurate quantification by UHPLC-MS/MS. researchgate.net Similarly, for the analysis of mycotoxin biomarkers in pig urine, normalization to creatinine (B1669602) concentration was used to account for variations in urine dilution, which can influence the matrix effect. nih.gov

Development of Extraction and Clean-up Strategies for Complex Biological Matrices

Immunoanalytical Methods for Screening and Rapid Detection

Immunoanalytical methods, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), are valuable tools for the rapid screening of mycotoxins due to their high throughput and sensitivity. While assays are not typically developed to exclusively target the glucuronidated metabolite, the cross-reactivity of antibodies developed for the parent toxins, HT-2 and T-2, is a critical factor in its detection.

The development of ELISAs for HT-2 toxin and its parent compound, T-2 toxin, has been a focus of research to meet regulatory and screening needs. nih.govenvirologix.comr-biopharm.com These assays are generally competitive immunoassays, available in various formats including direct and indirect ELISAs. mdpi.comacs.org The antibodies used in these kits are primarily monoclonal or polyclonal antibodies raised against T-2 or HT-2 toxins.

A key performance characteristic of these assays is their cross-reactivity profile with related trichothecenes. For instance, a direct competitive ELISA developed for T-2/HT-2 screening utilized a T-2 monoclonal antibody with a 50% inhibitory concentration (IC50) of 0.28 ng/mL for T-2 toxin and exhibited 125% cross-reactivity with HT-2 toxin. nih.gov This indicates that the antibody binds more strongly to HT-2 than to T-2, which is advantageous for detecting HT-2 and potentially its metabolites.

Research into antibodies for "masked" mycotoxins, such as the glucoside forms of T-2 toxin, provides further insight. Monoclonal antibodies (Mabs) produced against T-2 toxin-3-glucoside (T2-Glc) have been evaluated for their cross-reactivity. researchgate.netnih.gov In one study, ten different Mabs were developed and tested. Most demonstrated strong cross-reactivity with the parent T-2 toxin but had lower recognition of HT-2 toxin. researchgate.netnih.gov For example, the most sensitive antibody, Mab 2-13, had an IC50 of 2.8 ng/mL for T2-Glc and 3.5 ng/mL for T-2 toxin, but a significantly higher IC50 of 53 ng/mL for HT-2 toxin. nih.gov This suggests that the presence of the glucoside group can influence antibody binding, but the core structure of the toxin remains a primary determinant. The glucose portion of the immunogen was found to act more as a linker than a major contributor to the immune response. nih.gov

The ability of commercial ELISA kits, originally developed for T-2/HT-2 toxins, to detect modified forms is variable. One study tested a commercial T-2/HT-2 kit and found it had a cross-reactivity of approximately 16% with T-2 toxin-α-glucoside, the naturally occurring form. acs.org This suggests that such kits may not be suitable for the reliable quantification of glucoside or, by extension, glucuronide metabolites without specific validation. acs.org The structural similarity between this compound and other toxins like T-2 toxin and its glucosides means that cross-reactivity is a significant consideration, potentially leading to an over- or under-estimation of the total toxin burden if not properly characterized. researchgate.net

Table 1: Cross-Reactivity of Monoclonal Antibody (Mab 2-13) with Various Trichothecenes

| Compound | IC50 (ng/mL) | Cross-Reactivity (%) vs. T2-Glc |

|---|---|---|

| T2-Glc | 2.8 ± 0.6 | 100 |

| T-2 Toxin | 3.5 ± 0.3 | 80 |

| HT-2 Toxin | 53 ± 1.5 | 5.3 |

| Neosolaniol | 100 ± 6.2 | 2.8 |

| T-2 Triol | 2100 ± 210 | 0.13 |

Data sourced from scientific research on monoclonal antibody development. nih.gov

Challenges in Analytical Standardization and Reference Materials

A significant hurdle in the accurate analysis of this compound is the lack of analytical standardization, primarily stemming from the scarcity of reference materials.

There is a pronounced lack of commercially available Certified Reference Materials (CRMs) and analytical standards for T-2 and HT-2 toxins, and this scarcity is even more acute for their modified metabolites, including glucuronidated forms. researchgate.netresearchgate.net This absence is a major obstacle for method validation, quality assurance, and ensuring the comparability of data across different laboratories. tum.demdpi.comr-biopharm.com

CRMs are essential for calibrating instruments, validating analytical methods, and performing proficiency testing. r-biopharm.comimeko.info The lack of these materials for this compound forces researchers to rely on in-house prepared standards, which may not have the certified purity, homogeneity, and stability of a commercial CRM. This situation complicates the accurate quantification required for exposure assessments and toxicological studies. nih.gov The analytical difficulty and economic importance of controlling mycotoxins have led to projects for producing CRMs for some mycotoxins, but glucuronidated forms of HT-2 toxin are not among them. researchgate.net

Inter-laboratory validation studies are crucial for establishing the reliability, consistency, and robustness of analytical methods across different laboratories. imeko.infobrill.com Such studies help to standardize methods, identify potential systematic biases, and ensure that results are comparable regardless of the performing laboratory. brill.com This is particularly important for regulatory compliance and international trade. brill.com

Despite their importance, formal inter-laboratory validation studies for methods analyzing T-2 and HT-2 toxins, let alone their metabolites, have not been widely conducted. researchgate.net These studies are often expensive and time-consuming, which has been a significant disincentive. r-biopharm.com As a result, many methods are validated in a single laboratory (single-laboratory validation), which, while providing essential performance data, does not offer the same level of confidence as a full inter-laboratory study. r-biopharm.comnih.gov The lack of these collaborative studies for this compound hinders the establishment of standardized, official methods for its analysis. researchgate.netimeko.info

Scarcity of Commercially Available Certified Reference Materials and Analytical Standards for Glucuronidated Metabolites

Strategies for Enzymatic Synthesis of Glucuronide Reference Materials

To overcome the critical shortage of analytical standards, researchers have turned to enzymatic synthesis to produce glucuronide metabolites of mycotoxins. This biotransformation approach mimics the metabolic pathways that occur in mammals.

The primary method for synthesizing this compound involves using liver microsomes from various species, such as humans, pigs, rats, and mice. mycotoxinsite.com These microsomal preparations contain the necessary UDP-glucuronosyltransferase (UGT) enzymes that catalyze the conjugation of glucuronic acid to the HT-2 toxin molecule. This process has been successfully used to generate reference standards for this compound, enabling its inclusion in multi-mycotoxin analytical methods and human biomonitoring studies. d-nb.info

In addition to microsomes, whole-cell biotransformation systems using genetically modified organisms, such as Escherichia coli expressing specific transferase enzymes, have been developed for producing mycotoxin conjugates. mdpi.com While this has been demonstrated for producing glucosides of other mycotoxins, the principle is applicable to glucuronide synthesis. mdpi.com These enzymatic synthesis strategies are vital for producing the small quantities of purified standards needed for method development, validation, and structural elucidation, thereby advancing research on the occurrence and significance of these modified mycotoxins. nih.govresearchgate.net

Table 2: Methods for Enzymatic Synthesis of Mycotoxin Conjugates

| Synthesis Method | Enzyme Source | Target Product(s) | Application | Reference(s) |

|---|---|---|---|---|

| In Vitro Biotransformation | Liver Microsomes (Human, Pig, Rat, Mouse) | This compound, HT-2 Toxin 4-Glucuronide | Production of reference standards for exposure monitoring | mycotoxinsite.com |

| Whole-Cell Biotransformation | E. coli expressing Glycosyltransferase | Alternariol Glucosides | Production of analytical standards | mdpi.com |

| In Vitro Biotransformation | Plant enzymes | HT-2 Toxin 3-Glucoside | Production of analytical standards for in-house validation | nih.govacs.org |

Occurrence and Environmental/biological Monitoring of Ht 2 Toxin 3 Glucuronide

Detection in Biological Fluids as a Biomarker

The detection of HT-2 toxin 3-glucuronide in biological fluids is a critical component of assessing exposure to its parent compounds, T-2 and HT-2 toxins. As a major metabolite, its presence provides direct evidence of the absorption and metabolic processing of these mycotoxins.

This compound has been identified as a significant metabolite in both urine and bile, serving as a reliable biomarker for exposure to T-2 and HT-2 toxins. The glucuronidation of HT-2 toxin is a primary phase II metabolic pathway that increases the water solubility of the toxin, thereby facilitating its excretion from the body.

Research has shown that HT-2 toxin is extensively metabolized to its glucuronide conjugates. In vitro studies using human liver microsomes revealed that approximately 51% of HT-2 toxin is converted to its glucuronide form. In pigs administered T-2 toxin, glucuronide conjugates accounted for a substantial portion of the metabolites found in urine and bile. europa.eucapes.gov.br Specifically, conjugated HT-2 toxin was a major metabolite recovered from the bile of rats. inchem.org

The primary analytical method for the direct quantification of this compound in biological samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique allows for sensitive and specific detection without the need for enzymatic hydrolysis, which can introduce variability. High-resolution mass spectrometry (HRMS) is also increasingly used, offering the advantage of retrospective data analysis for untargeted compounds. nih.gov

Studies involving the administration of T-2 toxin to animals have confirmed the presence of HT-2 toxin glucuronides in their urine and bile. For instance, HT-2-3-glucuronide and HT-2-4-glucuronide were identified in the urine of pigs that had been orally given T-2 toxin. rivm.nl In sows given T-2 toxin intravenously, glucuronide conjugates of various metabolites, including HT-2 toxin, were identified in both urine and bile. inchem.org

Research on this compound in Biological Fluids

| Study Focus | Sample Type | Key Findings | Analytical Method |

|---|---|---|---|

| In vitro metabolism | Human liver microsomes | Approximately 51% of HT-2 toxin was converted to its glucuronide form. | Not specified |

| Animal metabolism | Pig urine and bile | Glucuronide conjugates were major metabolites after T-2 toxin administration. europa.eucapes.gov.br | Not specified |

| Animal metabolism | Rat bile | Glucuronide-conjugated HT-2 toxin was the main metabolite recovered. inchem.org | Gas-liquid chromatography-mass spectroscopy |

| Biomarker identification | Pig urine | HT-2-3-glucuronide and HT-2-4-glucuronide were identified after oral T-2 toxin administration. rivm.nl | Not specified |

Human Biomonitoring Studies of this compound

Human biomonitoring (HBM) provides the most accurate assessment of mycotoxin exposure by directly measuring the levels of toxins or their metabolites in human specimens.

Several human biomonitoring studies have investigated the presence of T-2 and HT-2 toxins and their metabolites in human urine. A study in Southern Italy analyzing 300 human urine samples found that while the parent T-2 toxin was quantified in 21% of samples, its metabolite HT-2 was present in 30% of the samples. nih.govnih.gov Furthermore, this study tentatively identified HT-2-3-glucoside (a related metabolite) in 17% of the urine samples, highlighting its relevance as a biomarker. nih.govnih.gov

Another study involving 40 Norwegian adults detected total HT-2 (HT-2 and its glucuronides) in nearly all 24-hour urine samples after an enzymatic deconjugation step was applied. nih.gov This indicates that a significant portion of HT-2 is excreted in its conjugated form, making the measurement of glucuronides crucial for accurate exposure assessment.

Prevalence of HT-2 Toxin and its Metabolites in Human Urine

| Study Population | Analyte | Prevalence | Concentration Range |

|---|---|---|---|

| Southern Italy (n=300) nih.govnih.gov | T-2 toxin | 21% | 0.22–6.54 ng/mg Crea |

| HT-2 toxin | 30% | Not specified | |

| HT-2-3-glucoside | 17% | Not specified | |

| Norwegian adults (n=40) nih.gov | Total HT-2 (including glucuronides) | Nearly 100% | Not specified |

Understanding the link between the intake of T-2 and HT-2 toxins from food and the subsequent excretion of their metabolites is key to using urinary biomarkers for dietary exposure assessment. A study modeling this relationship in 40 Norwegian adults found that after consuming food contaminated with T-2 and HT-2 toxins, total HT-2 (including its glucuronides) was detectable in almost all urine samples when a deconjugation step was included in the analysis. nih.gov This underscores that HT-2 is primarily excreted as glucuronide conjugates.

The study estimated that, on average, 18.4% of the ingested T-2 and HT-2 toxins were excreted as total HT-2 in the urine within 24 hours. nih.gov The estimated elimination half-life for this process was 4.0 hours, with 97.5% of the excretion occurring within 14.3 hours. nih.gov These findings are crucial for developing toxicokinetic models that can estimate dietary intake from urinary biomarker concentrations.

Assessment of Prevalence and Concentration Levels in Human Populations

Considerations of Precursor Mycotoxin Occurrence in Food and Feed Systems

The presence of this compound in humans is a direct consequence of consuming food contaminated with its parent mycotoxins, T-2 and HT-2.

T-2 and HT-2 toxins are mycotoxins produced by various Fusarium species and frequently contaminate cereal grains such as oats, barley, wheat, and maize. nih.govwur.nl The levels of contamination can vary significantly based on geographical region, weather conditions, and agricultural practices. wur.nlmdpi.com

Numerous surveys have documented the occurrence of these toxins in cereals. In a study of Croatian cereals, oats were the most frequently contaminated, with T-2/HT-2 toxins detected in 70% of samples. mdpi.com A survey in South Korea found HT-2 toxin in 58.9% of 214 cereal samples, with corn showing the highest incidence and contamination levels. tandfonline.com In Europe, oat products have been identified as having the highest contamination levels among cereal-derived foods. wur.nl Generally, the concentration of HT-2 toxin is found to be 2-7 times higher than that of T-2 toxin in raw cereals. wur.nl

Occurrence of T-2 and HT-2 Toxins in Cereal Grains

| Cereal | Region/Study | Prevalence of T-2 and/or HT-2 | Maximum Concentration (µg/kg) |

|---|---|---|---|

| Oats | Croatia mdpi.com | 70% | Not specified |

| Barley | Croatia mdpi.com | 40.9% | Not specified |

| Maize (Corn) | Croatia mdpi.com | 26.8% | >332.3 (sum of T-2/HT-2) |

| Wheat | Croatia mdpi.com | 19.2% | Not specified |

| Corn | South Korea tandfonline.com | 95.7% (HT-2) | 207 (HT-2) |

| Brown Rice | South Korea tandfonline.com | 56% (HT-2) | Not specified |

| Oats | Scotland (Conventional) nih.gov | 83% | 3474 (sum of T-2/HT-2) |

Impact of Plant Metabolism on Mycotoxin Conjugation (e.g., glucosides as 'masked mycotoxins' distinct from mammalian glucuronides)

Plants possess metabolic defense mechanisms to detoxify xenobiotics, including mycotoxins produced by fungal pathogens like Fusarium species. nih.gov When crops such as wheat, oats, and barley are infected, they can metabolize the type A trichothecenes T-2 toxin (T2) and HT-2 toxin (HT2). nih.govboku.ac.atmdpi.com This process, primarily a phase II conjugation reaction, involves the attachment of a glucose molecule to the toxin, forming glycosylated derivatives. nih.govmdpi.com For instance, plants convert HT-2 toxin into metabolites like HT-2 toxin-3-O-glucoside (HT2-3-Glc). nih.govmdpi.com

These plant-derived conjugates are often referred to as 'masked mycotoxins'. boku.ac.atmdpi.com The term 'masked' signifies that they are chemically distinct from their parent compounds and may not be detected by conventional analytical methods used for routine mycotoxin monitoring. boku.ac.atmdpi.com However, these glucosides pose a potential risk to human and animal health because they can be hydrolyzed back to their more toxic parent forms (e.g., HT-2 toxin) by intestinal microflora upon consumption. boku.ac.atmdpi.comrivm.nl This cleavage effectively increases the total exposure to the toxic mycotoxin. mdpi.comtum.de Studies have identified various glucosylated forms of T-2 and HT-2 in naturally contaminated cereals, including mono- and diglucosylated forms, and even conjugates with malonyl-glucoside. nih.govmdpi.com In oats, HT2-3-Glc was identified as the major detoxification product of both T-2 and HT-2 toxins. mdpi.com

It is crucial to distinguish these plant-derived glucosides from the glucuronides formed during mammalian metabolism. mdpi.comnih.gov In humans and animals, the detoxification of HT-2 toxin involves conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily in the liver. bionte.cominchem.org This results in the formation of water-soluble metabolites such as this compound and HT-2 toxin 4-glucuronide. rivm.nlmdpi.comnih.gov While both glucosidation (in plants) and glucuronidation (in mammals) are conjugation reactions that increase the polarity of the toxin to facilitate its sequestration or excretion, the conjugating molecule and the biological system in which they are formed are different. mdpi.com Mammalian glucuronides are primarily excretory products, whereas plant glucosides can be stored in vacuoles or bound to cell wall components, representing a hidden source of contamination in food and feed. mdpi.com

Table 1: Comparison of Plant-Derived Glucosides and Mammalian-Derived Glucuronides of HT-2 Toxin

| Feature | Plant Glucosides (e.g., HT-2-3-O-glucoside) | Mammalian Glucuronides (e.g., this compound) |

|---|---|---|

| Origin | Formed in plants (e.g., wheat, oats) as a detoxification response to fungal infection. nih.govboku.ac.at | Formed in mammals (e.g., humans, pigs) as a Phase II metabolic product. rivm.nlnih.gov |

| Conjugating Molecule | Glucose. mdpi.com | Glucuronic Acid. mdpi.combionte.com |

| Common Name | 'Masked Mycotoxin'. boku.ac.atmdpi.com | Excretory Metabolite / Biomarker. rivm.nl |

| Significance in Exposure | Can be hydrolyzed back to the parent toxin in the gut, increasing total toxic load. mdpi.comrivm.nl | Serves as a biomarker for direct, systemic exposure to the parent toxin. nih.gov |

| Analytical Detection | Often missed by routine analytical methods for parent mycotoxins. boku.ac.at | Specifically targeted in human biomonitoring (HBM) studies. rivm.nl |

| Biological Fate | Stored in plant tissues (vacuole, cell wall); can be released upon digestion. mdpi.com | Enhances water solubility, facilitating excretion via urine and bile. inchem.org |

Integration of this compound Data into Comprehensive Mycotoxin Exposure Assessment Frameworks

Accurately assessing human exposure to mycotoxins is a complex challenge due to the heterogeneous contamination of food and the presence of modified forms. pik-potsdam.de Traditional exposure assessments, which rely on measuring mycotoxin levels in food and combining them with dietary consumption data, are often insufficient and may underestimate the true risk. mdpi.com Human biomonitoring (HBM) has emerged as a more effective strategy because it provides a measure of the internal dose by analyzing biomarkers in bodily fluids like urine and blood. nih.govpik-potsdam.de This approach accounts for exposure from all sources and reflects the actual absorption and metabolism of the toxin by the body. nih.gov

This compound is a critical biomarker in modern mycotoxin exposure assessment. Its presence in urine or blood provides direct and unambiguous evidence of systemic exposure to T-2 and/or HT-2 toxins. rivm.nl Unlike plant-derived glucosides, which are precursors, the detection of this compound confirms that the parent toxin has been absorbed and has undergone Phase II metabolism in the body. mdpi.com Therefore, incorporating data on this compound and its isomers (like HT-2 toxin 4-glucuronide) into exposure assessment frameworks is essential for a complete and accurate picture of mycotoxin burden. rivm.nlnih.gov

Modern comprehensive frameworks for risk assessment advocate for the simultaneous analysis of multiple mycotoxins and their key metabolites. uminho.ptugent.be This is because co-occurrence of mycotoxins is common, and focusing only on parent compounds ignores the contribution of modified forms. mdpi.com The inclusion of metabolites like this compound is vital, as studies have shown that glucuronidated conjugates can be the major metabolites found in biological samples. rivm.nlinchem.org For example, in pigs administered T-2 toxin, glucuronide conjugates represented 63% of the total metabolites in urine and 77% in bile. inchem.orgeuropa.eu While human data is more limited, HBM studies are beginning to include these glucuronides to refine exposure estimates and support health risk assessments. rivm.nlpik-potsdam.de A study on a pregnant cohort in Bangladesh detected HT-2-toxin-3-glucuronide and HT-2-toxin-4-glucuronide, highlighting their relevance as exposure biomarkers. pik-potsdam.de Similarly, a study in an Italian population that detected T-2 and HT-2 also noted the presence of their metabolites, underscoring the importance of including these compounds in biomonitoring to avoid underestimating exposure. nih.govnih.gov

Table 2: Selected Human Biomonitoring (HBM) Findings for HT-2 Toxin and its Metabolites

| Study Population | Matrix | Analyte(s) Detected | Key Finding | Citation |

|---|---|---|---|---|

| Pregnant Women, Bangladesh | Urine | HT-2-toxin-3-glucuronide (HT-2–3-GlcA), HT-2-toxin-4-glucuronide (HT-2–4-GlcA) | HT-2–3-GlcA was detected in 1.7% of samples; HT-2–4-GlcA was detected in 1.3% of samples. | pik-potsdam.de |

| Adults, South Italy | Urine | T-2 toxin, HT-2 toxin, and other metabolites (e.g., 3′-OH-T-2, T-2 triol, HT-2-3-Glc) | T-2 was quantified in 21% of samples and HT-2 in 30%. The study highlighted the frequent exposure and the complex metabolic profile present in urine. | nih.govnih.gov |

| General Population, Europe (Multi-center) | 24-hour Urine | HT-2 toxin | A significant positive association was observed between dietary intake estimates (from 24-HDR) and urinary biomarker levels for HT-2 toxin. | ugent.be |

Table 3: List of Compound Names

| Compound Name | Abbreviation |

|---|---|

| 3-acetyl-HT2-glucoside | - |

| Deoxynivalenol | DON |

| HT-2 toxin | HT2 |

| This compound | HT-2-3-GlcA |

| HT-2 toxin 3-O-glucoside | HT2-3-Glc |

| HT-2 toxin 4-glucuronide | HT-2-4-GlcA |

| Nivalenol | NIV |

| T-2 toxin | T2 |

Research Perspectives and Future Directions for Ht 2 Toxin 3 Glucuronide Studies

Further Elucidation of Species-Specific Metabolic Peculiarities and Development of Predictive Models

The metabolism of T-2 toxin, leading to the formation of HT-2 toxin and its subsequent glucuronidated conjugates like HT-2 toxin 3-glucuronide, exhibits notable species-specific differences. While the deacetylation of T-2 toxin to HT-2 toxin is a common major metabolic step across many species, the rates and subsequent conjugation pathways can vary significantly. rivm.nlnih.gov For instance, in vitro studies with liver microsomes have demonstrated varying rates of T-2 toxin deacetylation to HT-2 toxin, with rabbits showing significantly higher activity compared to humans, mice, chickens, rats, and guinea pigs. inchem.org

Most of the T-2 toxin and its phase I metabolites, including HT-2 toxin, undergo extensive conjugation with glucuronides. rivm.nl In pigs, HT-2-3-glucuronide and HT-2-4-glucuronide have been identified in urine after oral administration of T-2 toxin. rivm.nl In vitro studies using human liver microsomes have shown that HT-2-3-glucuronide is the major phase II metabolite. rivm.nl The metabolic pathways in humans and pigs are considered comparable. rivm.nl After intravenous administration of T-2 toxin in swine, it was estimated that approximately 63% of the metabolites in urine were glucuronide conjugates. rivm.nl

Further research is necessary to fully understand these species-specific metabolic peculiarities. This knowledge is crucial for developing accurate predictive models of T-2 and HT-2 toxin toxicokinetics. Such models are essential for extrapolating data from animal studies to humans and for refining risk assessments. rivm.nl A toxicokinetic model for T-2 and HT-2 toxins would support future risk assessments based on human biomonitoring studies. rivm.nl

Table 1: Species-Specific Metabolism of T-2 Toxin

| Species | Primary Metabolic Pathways | Key Metabolites | Reference |

| Human | Deacetylation, Hydroxylation, Glucuronidation | HT-2 toxin, Neosolaniol, T-2 triol, HT-2-3-glucuronide | rivm.nlinchem.org |

| Pig | Deacetylation, Hydroxylation, Glucuronidation | HT-2 toxin, 3'-OH-T-2, 3'-OH-HT-2, Neosolaniol, HT-2-3-glucuronide, HT-2-4-glucuronide | rivm.nl |

| Rat | Deacetylation, Hydroxylation | HT-2 toxin, 3'-OH-HT-2 toxin | rivm.nl |

| Chicken | Deacetylation, Hydroxylation | HT-2 toxin, 3'-OH-HT-2 toxin | rivm.nl |

| Rabbit | Deacetylation | HT-2 toxin (high rate) | inchem.org |

Development of Advanced Analytical Techniques for Routine Monitoring and Comprehensive Metabolome Profiling

The detection and quantification of this compound and other metabolites are critical for exposure assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the gold standard for the direct quantification of these compounds in biological samples. This technique is highly sensitive and specific, often employed in a multi-analyte approach to simultaneously determine various mycotoxins. researchgate.net

However, challenges remain, particularly with complex matrices that can cause signal suppression. researchgate.net To overcome this, strategies such as optimized clean-up procedures, the use of matrix-matched standards, and the application of internal standards are necessary. researchgate.net High-resolution mass spectrometry (HRMS), such as Q-Orbitrap MS, is increasingly being used in human biomonitoring studies for its ability to perform retrospective data analysis for untargeted compounds and suspect screenings. nih.govmdpi.com

The development of advanced analytical techniques is crucial for several reasons:

Routine Monitoring: To enable efficient and cost-effective monitoring of HT-2 toxin exposure in human and animal populations. researchgate.net

Comprehensive Metabolome Profiling: To identify and quantify a wider range of T-2 and HT-2 toxin metabolites, providing a more complete picture of exposure and metabolism. mdpi.com This includes the analysis of "masked" mycotoxins, such as glucosylated forms, which can be converted back to their toxic parent compounds in the gut. nih.gov

Improved Accuracy: To enhance the accuracy and reliability of exposure data, which is essential for risk assessment and regulatory purposes. researchgate.net

Future research should focus on developing and validating more robust and accessible analytical methods. This includes the creation of certified reference materials, which are currently lacking for T-2 and HT-2 toxins and their metabolites. researchgate.net

Investigation of the Dynamics of Deconjugation and its Biological Implications for Exposure Re-assessment

The glucuronidation of HT-2 toxin is generally considered a detoxification pathway, as it increases the water solubility of the toxin and facilitates its excretion. However, the potential for deconjugation, the process of removing the glucuronide group, raises important questions about the biological implications for exposure re-assessment.

Deconjugation can occur in the gut through the action of microbial enzymes, a process known as intestinal microbial deconjugation. mycotoxinsite.comissuu.com This process can release the more toxic parent compound, HT-2 toxin, from its glucuronide conjugate. issuu.com This means that the presence of this compound in the diet or its formation in the liver does not necessarily represent the final step in its metabolic fate.

Key research areas in this context include:

Role of Gut Microbiota: Investigating the specific gut microbial species and enzymes responsible for the deconjugation of this compound. mycotoxinsite.com The composition and activity of the gut microbiota can vary significantly between individuals and species, potentially influencing the extent of deconjugation. issuu.com

Bioavailability of Deconjugated Toxin: Determining the extent to which the released HT-2 toxin is reabsorbed and contributes to systemic toxicity.

Understanding the dynamics of deconjugation is crucial for a more accurate re-assessment of exposure. It suggests that simply measuring the levels of glucuronide conjugates may underestimate the true risk posed by T-2 and HT-2 toxin contamination.

Integration of this compound Data into Holistic Exposure and Risk Characterization Methodologies

This compound is a valuable biomarker for assessing human and animal exposure to HT-2 and T-2 toxins. Its presence in biological matrices like urine and blood provides direct evidence of exposure and metabolic processing. To improve the accuracy of risk assessments, it is essential to integrate data on this compound and other metabolites into holistic exposure and risk characterization methodologies.

Current approaches to risk assessment often rely on data from food and feed analysis. food.gov.uk However, human biomonitoring (HBM) offers a more direct measure of internal exposure. food.gov.uk By combining data from both sources, a more comprehensive picture of mycotoxin exposure can be obtained.

Future methodologies should:

Utilize Multiple Biomarkers: Incorporate a panel of biomarkers, including the parent toxins (T-2 and HT-2), phase I metabolites (e.g., 3'-OH-HT-2, neosolaniol), and phase II conjugates (e.g., HT-2-3-glucuronide, HT-2-4-glucuronide). d-nb.info

Consider Co-exposure: Account for the co-occurrence of multiple mycotoxins, as exposure to mixtures of toxins is common. food.gov.ukfood.gov.uk

Develop Toxicokinetic Models: Use toxicokinetic models to relate external intake levels to internal biomarker concentrations, allowing for a more quantitative risk assessment. rivm.nl

By integrating these different data streams, a more refined and accurate characterization of the risks associated with T-2 and HT-2 toxin exposure can be achieved. This will aid in the development of more effective risk management strategies and regulatory limits.

Prioritization of Novel Metabolite Standards and Reference Materials for Research and Regulatory Compliance

A significant challenge in the study of this compound and other T-2 toxin metabolites is the lack of commercially available analytical standards and certified reference materials. rivm.nlresearchgate.net These materials are essential for:

Accurate Quantification: Ensuring the accuracy and comparability of analytical results between different laboratories. researchgate.net

Method Validation: Validating new and existing analytical methods for the detection and quantification of these metabolites. researchgate.net

Toxicological Studies: Providing pure substances for in vitro and in vivo studies to determine their toxicological properties.

Regulatory Compliance: Enabling regulatory bodies to establish and enforce maximum limits for these compounds in food and feed.

The synthesis of these standards can be challenging. Enzymatic synthesis using liver microsomes or recombinant UGT enzymes is a common method, but it can be difficult to achieve high yields and to separate isomeric forms like HT-2 3-glucuronide and HT-2 4-glucuronide, which often co-elute in chromatographic systems.

Therefore, there is a pressing need to prioritize the development and production of these standards. This will require a concerted effort from researchers, analytical standard providers, and regulatory agencies. The availability of these materials will be a critical enabler for advancing research on the metabolism, toxicity, and exposure assessment of T-2 and HT-2 toxins.

Q & A

Q. What analytical methods are recommended for detecting HT-2 Toxin 3-Glucuronide in biological samples?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for direct quantification. This method avoids the need for enzymatic hydrolysis of glucuronides, which can introduce variability due to incomplete cleavage of conjugated metabolites. For validation, ensure calibration curves include both the parent toxin and its glucuronide, and use isotopically labeled internal standards (e.g., ¹³C₂,D₃-labeled this compound) to correct for matrix effects .

Q. How does this compound form in vivo?

this compound is a phase II metabolite produced via UDP-glucuronosyltransferase (UGT)-mediated conjugation of HT-2 toxin. Liver microsomes from humans and animals (e.g., rats, pigs) are commonly used to study this reaction. The glucuronidation site (3- vs. 4-position) depends on species-specific UGT isoform activity, with human microsomes predominantly forming the 3-glucuronide isomer .

Q. What are the key challenges in synthesizing this compound for use as a reference standard?

Enzymatic synthesis using liver microsomes or recombinant UGT enzymes is the most reliable method. Challenges include:

- Isomer separation : HT-2 Toxin 3- and 4-glucuronide co-elute in many LC systems, requiring optimized chromatography (e.g., HILIC columns).

- Yield optimization : Microsomal activity varies by species and donor; pre-screening for high UGT activity is critical.

- Structural confirmation : NMR and high-resolution MS are essential to confirm the glucuronidation site .

Advanced Research Questions

Q. How do interspecies differences in glucuronidation impact toxicokinetic models for HT-2 toxin?

Rats predominantly hydroxylate HT-2 toxin to 3'-OH-HT-2, while humans and pigs favor glucuronidation. This divergence necessitates species-specific models for extrapolating toxicity data. For example, in rats, this compound is a minor metabolite (<10% of total metabolites), whereas in humans, it accounts for >50% of detected metabolites in plasma post-exposure .

Q. What experimental designs are critical for resolving contradictions in this compound stability studies?

Discrepancies in stability data often arise from:

- Hydrolysis conditions : β-glucuronidase source (e.g., E. coli vs. Helix pomatia) affects cleavage efficiency. Validate enzyme activity using a spiked control in each experiment.

- Sample storage : this compound degrades in plasma at −20°C over weeks; use −80°C with protease inhibitors.

- Matrix effects : Co-occurring mycotoxins (e.g., T-2 toxin, zearalenone) can suppress ionization in LC-MS/MS; employ matrix-matched calibration .

Q. How can multi-mycotoxin exposure studies address the co-occurrence of this compound with other modified mycotoxins?

Use a multi-biomarker LC-MS/MS panel targeting:

- Phase I metabolites : 3'-OH-HT-2, neosolaniol.

- Phase II metabolites : this compound, T-2 Toxin glucuronide.

- Co-occurring toxins : Deoxynivalenol-3-glucuronide, zearalenone-14-glucuronide. Normalize data to creatinine levels in urine or use plasma volume adjustments to account for interindividual variability .

Q. What in vitro models best replicate the blood-brain barrier (BBB) penetration of this compound?

Primary brain endothelial cell monolayers (e.g., hCMEC/D3 cells) with functional efflux transporters (e.g., P-gp, BCRP) are optimal. Key parameters:

- Transporter inhibition : Co-incubate with cyclosporine A (P-gp inhibitor) to assess glucuronide efflux.

- Permeability assays : Compare HT-2 toxin (lipophilic) vs. This compound (polar) using apparent permeability (Papp) coefficients.

- Metabolic activity : Confirm glucuronide stability via LC-MS/MS post-experiment .

Methodological Considerations

- Quality Control : Include in-process controls during enzymatic synthesis (e.g., monitor UDPGA depletion via UV-Vis) .

- Data Interpretation : Use principal component analysis (PCA) to disentangle mycotoxin co-occurrence patterns in complex matrices like cereals or animal feed .

- Ethical Compliance : Adhere to UN GHS guidelines for handling toxic metabolites, including proper PPE and waste disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.